![molecular formula C15H7BrO3 B14395111 11-Bromo-5H-furo[3,2-B]xanthen-5-one CAS No. 88498-87-7](/img/structure/B14395111.png)
11-Bromo-5H-furo[3,2-B]xanthen-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Bromo-5H-furo[3,2-B]xanthen-5-one is a chemical compound belonging to the xanthone family. Xanthones are oxygen-containing heterocycles known for their diverse biological activities. The compound’s structure includes a bromine atom, which can significantly influence its chemical properties and reactivity .
Preparation Methods
The synthesis of 11-Bromo-5H-furo[3,2-B]xanthen-5-one can be achieved through various synthetic routes. One common method involves the use of polyphenol and different salicylic acids heated with acetic anhydride as the dehydrating agent . Another approach utilizes zinc chloride/phosphoryl chloride to produce xanthones in better yield and with shorter reaction times . Industrial production methods often employ microwave heating to enhance reaction efficiency .
Chemical Reactions Analysis
11-Bromo-5H-furo[3,2-B]xanthen-5-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
11-Bromo-5H-furo[3,2-B]xanthen-5-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activities make it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 11-Bromo-5H-furo[3,2-B]xanthen-5-one exerts its effects involves interaction with specific molecular targets and pathways. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The oxygen-containing heterocyclic structure allows for interactions with enzymes and receptors, modulating various biological responses .
Comparison with Similar Compounds
11-Bromo-5H-furo[3,2-B]xanthen-5-one can be compared with other xanthone derivatives, such as:
5H-Furo[3,2-b]xanthen-5-one, 11-bromo-2-methyl-: This compound has a similar structure but includes a methyl group, which can alter its chemical properties and biological activities.
11-bromofuro[3,2-b]xanthen-5-one: Another closely related compound with slight variations in its molecular structure.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct reactivity and biological effects.
Properties
CAS No. |
88498-87-7 |
|---|---|
Molecular Formula |
C15H7BrO3 |
Molecular Weight |
315.12 g/mol |
IUPAC Name |
11-bromofuro[3,2-b]xanthen-5-one |
InChI |
InChI=1S/C15H7BrO3/c16-12-14-8(5-6-18-14)7-10-13(17)9-3-1-2-4-11(9)19-15(10)12/h1-7H |
InChI Key |
XQZIGMUGNVSEDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=C4C(=C3)C=CO4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



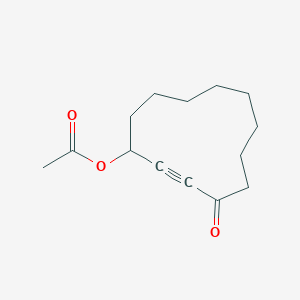

![N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14395042.png)

![7-Amino-5-phenyltetrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B14395055.png)
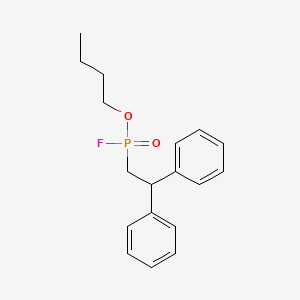

![1,3-Bis[(5-chloropent-4-YN-1-YL)oxy]benzene](/img/structure/B14395069.png)
![N-(3-{2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N'-ethylmethanimidamide](/img/structure/B14395072.png)
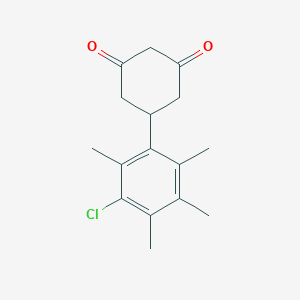
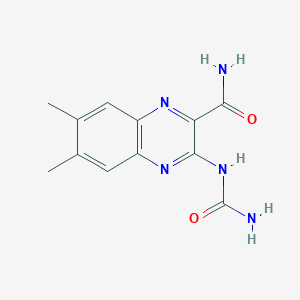
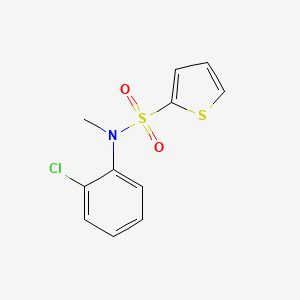
![2-[2-(1,3-Dioxolan-2-yl)ethyl]-2-methylcyclopentane-1,3-dione](/img/structure/B14395094.png)
